molecular formula C8H9FO B8619808 3-Fluoro-2,6-dimethylphenol

3-Fluoro-2,6-dimethylphenol

Cat. No.: B8619808
M. Wt: 140.15 g/mol
InChI Key: PYGMFUJFMNEWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2,6-dimethylphenol is a fluorinated phenolic compound that serves as a versatile building block in organic synthesis and materials science research. This substituted phenol is of significant interest in the development of novel pharmaceutical intermediates and ligands for catalytic systems. Researchers value this compound for its potential to modulate the electronic properties and bioavailability of target molecules through the strategic incorporation of a fluorine atom. As a solid at room temperature, it requires storage at 2-8°C to maintain stability and purity. The compound's molecular formula is C~8~H~9~FO. Specific data on its melting point, boiling point, density, and exact mass are currently under characterization. Intended Research Applications: • Organic Synthesis: Acts as a key precursor for the preparation of more complex fluorinated structures. • Pharmaceutical Research: Used in the exploration of active pharmaceutical ingredients (APIs) and metabolic studies. • Materials Science: Serves as a monomer or cross-linking agent in the synthesis of specialized polymers. Handling and Safety: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please consult the product's Safety Data Sheet (SDS) for detailed hazard and handling instructions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

3-fluoro-2,6-dimethylphenol

InChI

InChI=1S/C8H9FO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,1-2H3

InChI Key

PYGMFUJFMNEWDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)O

Origin of Product

United States

Foundational & Exploratory

Physical Properties of Fluorinated 2,6-Xylenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of fluorinated derivatives of 2,6-xylenol (2,6-dimethylphenol), focusing on 4-fluoro-2,6-dimethylphenol .[1] It is designed for medicinal chemists and process scientists optimizing small molecule scaffolds.

The "Fluorine Effect" in this scaffold is characterized by a delicate interplay between steric shielding and electronic modulation. While the 2,6-dimethyl "picket fence" sterically protects the phenolic hydroxyl, the introduction of fluorine—particularly at the para (4) position—modulates acidity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering the steric profile. This guide details these physicochemical shifts, synthesis pathways, and experimental characterization protocols.

Part 1: Chemical Identity & Structural Classification

The primary derivative of interest is 4-fluoro-2,6-dimethylphenol , a bioisostere of 2,6-xylenol where the para-hydrogen is replaced by fluorine to block metabolic oxidation (CYP450 hydroxylation) while retaining the core steric properties.

Comparative Properties Table
Property2,6-Xylenol (Parent)4-Fluoro-2,6-dimethylphenol 2,6-Bis(trifluoromethyl)phenol (Side-chain analog)
CAS Registry 576-26-12338-56-9 2077-28-3
Molecular Weight 122.17 g/mol 140.16 g/mol 230.11 g/mol
Appearance Colorless crystalline solidColorless to pale yellow solid Liquid / Low-melting solid
Melting Point 43–45 °C~45–50 °C (Est. Solid at RT)
Boiling Point 203 °C~205–210 °C (Predicted)148–150 °C
Acidity (pKa) 10.62~10.0–10.2 (Predicted)4.80 (High Acidity)
Lipophilicity (LogP) 2.362.84 ~3.5
H-Bond Donor Weak (Sterically Hindered)Weak (Hindered + Inductive pull) Strong (Electronic activation)

Technical Insight: The replacement of H with F at the C4 position increases LogP by approximately 0.5 units, enhancing membrane permeability. Crucially, the pKa drop is moderated by the electron-donating methyl groups at C2/C6, preventing the phenol from becoming too acidic (unlike the trifluoromethyl analog), which preserves its profile as a neutral hydrogen bond donor at physiological pH.

Part 2: Synthesis & Manufacturing Pathways

Direct fluorination of 2,6-xylenol is electronically challenging due to the activating nature of the hydroxyl group leading to over-fluorination or oxidation. The authoritative synthetic route utilizes the Schiemann Reaction via a diazonium intermediate.

Synthesis Workflow (Graphviz)

Synthesis cluster_conditions Critical Process Parameters Start 2,6-Xylenol (Starting Material) Step1 Nitration (HNO3/Ac2O) Start->Step1 Inter1 4-Nitro-2,6-xylenol Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 4-Amino-2,6-xylenol Step2->Inter2 Step3 Diazotization (NaNO2, HBF4) Inter2->Step3 Inter3 Diazonium Tetrafluoroborate Salt Step3->Inter3 Step4 Thermal Decomposition (Schiemann Reaction) Step3->Step4  Control Temp < 5°C  Avoid H2O Inter3->Step4 End 4-Fluoro-2,6-xylenol (Target) Step4->End

Figure 1: Step-wise synthesis of 4-fluoro-2,6-xylenol via the Schiemann reaction pathway, ensuring regio-specificity.

Detailed Protocol: Schiemann Route
  • Nitration: 2,6-Xylenol is nitrated using nitric acid in acetic anhydride. The steric bulk of the methyl groups directs the nitro group almost exclusively to the para position.

  • Reduction: The nitro group is reduced to an amine (4-amino-2,6-xylenol) using catalytic hydrogenation (Pd/C) or iron/acid reduction.

  • Diazotization: The amine is treated with sodium nitrite (NaNO2) and fluoroboric acid (HBF4) at 0°C to form the stable diazonium tetrafluoroborate salt.

  • Fluorination (Schiemann): The dry diazonium salt is gently heated. It decomposes, releasing N2 gas and boron trifluoride (BF3), collapsing the C-F bond to yield 4-fluoro-2,6-xylenol .

Part 3: Physical Properties & Experimental Characterization[2]

Acidity (pKa) and Electronic Effects

The pKa of 4-fluoro-2,6-xylenol is a result of a "tug-of-war" between substituents:

  • Methyl Groups (C2, C6): Exert a positive inductive effect (+I), destabilizing the phenoxide anion and raising the pKa (making it less acidic).

  • Fluorine (C4): Exerts a negative inductive effect (-I), stabilizing the phenoxide anion and lowering the pKa.

Experimental Protocol: Spectrophotometric pKa Determination Due to the low water solubility and steric hindrance of xylenols, potentiometric titration is often inaccurate. UV-Vis spectrophotometry in a mixed solvent system is the gold standard.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 8.0 to 12.0 with constant ionic strength (I=0.1 M KCl).

  • Stock Solution: Dissolve 4-fluoro-2,6-xylenol in methanol (10 mM).

  • Measurement:

    • Add 50 µL stock to 2.5 mL of each buffer.

    • Record UV spectra (200–400 nm).

    • Observe the bathochromic shift (red shift) of the

      
       as the phenol ionizes to phenoxide.
      
  • Calculation: Plot Absorbance vs. pH at the

    
     of the phenoxide species. Fit to the Henderson-Hasselbalch equation to extract pKa.
    
Lipophilicity (LogP) and Bioavailability

The introduction of fluorine increases the lipophilicity (LogP 2.36


 2.84). This places the molecule in an optimal range for oral bioavailability (Rule of 5 compliant) and blood-brain barrier (BBB) penetration.

Implications for Drug Design:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the para-position resistant to CYP450 oxidation. This extends the half-life (

    
    ) of drugs containing this moiety.
    
  • Bioisosterism: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), meaning the 4-F derivative fits into the same receptor pockets as the parent xylenol but brings different electronic properties.

Structure-Property Logic Map (Graphviz)

Properties Root 4-Fluoro-2,6-Xylenol Sub1 2,6-Dimethyl Groups (Steric Shield) Root->Sub1 Sub2 4-Fluoro Group (Electronic Modulation) Root->Sub2 Effect1 Blocks O-Glucuronidation (Steric Hindrance) Sub1->Effect1 Effect4 Modulates pKa (~10.0) (H-Bond Donor Strength) Sub1->Effect4 +I Effect Effect2 Increases LogP (+0.5) (Lipophilicity) Sub2->Effect2 Effect3 Blocks Para-Oxidation (Metabolic Stability) Sub2->Effect3 Sub2->Effect4 -I Effect

Figure 2: Causal relationship between structural modifications and physicochemical outcomes.

Part 4: Applications in Drug Development[3][4]

Case Study: Retroviral Protease Inhibitors

Fluorinated 2,6-xylenol derivatives are utilized as intermediates in the synthesis of HIV protease inhibitors. The 2,6-dimethyl motif restricts the rotation of the ether linkage, locking the inhibitor into a bioactive conformation, while the 4-fluoro group prevents rapid metabolic clearance.

Crystal Engineering

In solid-state chemistry, 4-fluoro-2,6-xylenol derivatives are used to study "halogen bonding." While the fluorine atom is generally a poor hydrogen bond acceptor, in the presence of the sterically crowded 2,6-dimethyl groups, the crystal packing is driven by


 stacking and weak C-H...F interactions, which can be exploited to alter the solubility profiles of co-crystals.

References

  • National Center for Biotechnology Information (PubChem). 4-Fluoro-2,6-dimethylphenol (CID 12592554). [Link]

  • Li, H., et al. Synthesis of 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone.[1] China Pharmaceutical University.[1]

  • FooDB. 2,6-Dimethylphenol (FDB008878) Physical Properties. [Link]

  • Wipf, P. Bioisosterism in Drug Design.[2] University of Pittsburgh. [Link]

Sources

Safety Data Sheet (SDS) for 3-fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 2338-56-9). As a specialized phenol derivative, this compound requires careful management in a laboratory setting. This document synthesizes available data to provide a robust framework for its use in research and development, prioritizing scientific integrity and personnel safety.

Compound Identification and Physicochemical Properties

This compound is a substituted phenol, and while specific experimental data is limited, its properties can be inferred from its structure and data from similar compounds.

PropertyValueSource
Molecular Formula C8H9FO[1]
Molecular Weight 140.16 g/mol [1]
CAS Number 2338-56-9[1]
Appearance Yellow to Brown Solid[2]
Purity 97%[2]
Storage Temperature 2-8°C, Sealed in a dry environment[2]

Hazard Identification and GHS Classification

Based on data for analogous compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant and potentially corrosive nature.

GHS Classification (Inferred):

  • Skin Corrosion/Irritation: Category 2[3]

  • Serious Eye Damage/Eye Irritation: Category 2[3]

  • Specific target organ toxicity — Single exposure (Respiratory system): Category 3[3]

Signal Word: Warning[2][3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Pictogram:

  • GHS07 (Exclamation Mark)[2]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following workflow outlines the essential steps for safe handling in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in a well-ventilated area or chemical fume hood ppe Don appropriate PPE: - Nitrile gloves - Safety glasses with side shields or goggles - Lab coat prep_area->ppe sds Review Safety Data Sheet (SDS) for the compound and any other reagents ppe->sds avoid_contact Avoid contact with skin, eyes, and clothing sds->avoid_contact avoid_inhalation Avoid breathing dust avoid_contact->avoid_inhalation dispense Carefully dispense the required amount avoid_inhalation->dispense decontaminate Decontaminate work surfaces dispense->decontaminate dispose Dispose of waste in a designated hazardous waste container decontaminate->dispose wash Wash hands thoroughly after handling dispose->wash caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

Personal Protective Equipment (PPE) is the last line of defense. Always use this compound within a chemical fume hood to minimize inhalation exposure.[4] Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory.[4] For procedures with a higher risk of splashing, chemical goggles and a face shield should be used.

First-Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first-aid procedures.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures and Accidental Release

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

  • Fire-Fighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

In the case of a spill, the following emergency response workflow should be initiated.

spill Spill Detected evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE (including respirator if necessary) ventilate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container for disposal contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose caption Emergency Response Workflow for Spills

Caption: Emergency Response Workflow for Spills

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the compound and prevent environmental contamination.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[4] The recommended storage temperature is between 2-8°C.[2]

  • Disposal: Dispose of this substance and its container to a licensed hazardous-waste disposal contractor.[3] Do not allow the product to enter drains.[6]

Toxicological Information

Detailed toxicological studies on this compound are not available. However, based on the GHS classification of similar compounds, it is expected to cause skin, eye, and respiratory irritation.[3] The toxicological properties have not been fully investigated.[4]

References

  • CPAChem. (2024, January 11). Safety data sheet - 2,6-Dimethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2,6-dimethylphenol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Identification of Fluorinated Dimethylphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the unequivocal identification of fluorinated dimethylphenol isomers is a critical analytical challenge. The subtle positional differences of fluorine and methyl groups on the phenol ring can significantly impact a molecule's pharmacological and toxicological properties. This in-depth technical guide provides a comprehensive framework for the systematic identification of these isomers, moving beyond a simple recitation of methods to explain the underlying scientific principles that govern successful separation and characterization. We will explore the synergistic application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed, self-validating protocols.

The Analytical Imperative: Why Isomer Identification Matters

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] However, the synthesis of fluorinated aromatic compounds often yields a mixture of positional isomers.[2][3] Each isomer can possess a unique biological activity profile, and even minor impurities can lead to off-target effects or reduced efficacy. Therefore, robust analytical methods to separate and definitively identify each isomer are paramount for regulatory compliance and the development of safe and effective pharmaceuticals.

The primary challenge in analyzing fluorinated dimethylphenol isomers lies in their similar physicochemical properties, which often leads to co-elution in chromatographic systems and ambiguous spectral data. This guide will equip the reader with the strategic knowledge to overcome these hurdles.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful First Line of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like dimethylphenols.[4] The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it an invaluable tool for isomer identification.[4][5]

The Causality Behind Experimental Choices in GC-MS

The success of GC-MS analysis hinges on optimizing the separation of isomers in the gas chromatograph before they enter the mass spectrometer.

  • Column Selection: The choice of the GC column's stationary phase is critical. For aromatic isomers, a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), often provides the necessary selectivity to resolve positional isomers.[4] In some challenging cases, specialized stationary phases, like those containing cyclodextrin derivatives, can offer enhanced separation of isomers with similar properties.[6]

  • Temperature Programming: A carefully controlled temperature gradient is essential to achieve baseline separation. A slow ramp rate allows for subtle differences in volatility and interaction with the stationary phase to manifest as distinct retention times.[4]

  • Derivatization: To improve the chromatographic behavior of the phenolic hydroxyl group and enhance volatility, derivatization is often employed.[5][7] Acetylation with reagents like trifluoroacetic anhydride not only improves peak shape but also introduces a fluorine-containing group, which can be beneficial for detection and provides characteristic fragmentation patterns in the mass spectrometer.[8]

Interpreting the Mass Spectra: Unraveling Fragmentation Patterns

Electron Ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing crucial structural information.[9]

For fluorinated dimethylphenols, key fragmentation pathways to consider include:

  • Molecular Ion (M+•): The presence of a strong molecular ion peak is the first piece of evidence for the compound's identity.

  • Loss of a Methyl Radical (•CH3): A common fragmentation for dimethylphenols, resulting in an ion at [M-15]+.

  • Loss of Carbon Monoxide (CO): Phenolic compounds can undergo rearrangement and lose CO, leading to a characteristic ion at [M-28]+.[10]

  • Benzylic Cleavage: The position of the methyl groups will influence the stability of the resulting carbocations, leading to different relative abundances of fragment ions for each isomer.[11]

  • Fluorine-Containing Fragments: The presence of fluorine will result in characteristic ions and isotopic patterns that can aid in confirming the elemental composition of fragments.[8]

Self-Validating GC-MS Protocol

This protocol provides a robust starting point for the analysis of fluorinated dimethylphenol isomers.

1. Sample Preparation (Derivatization): a. Dissolve 1-5 mg of the isomer mixture in 1 mL of a suitable solvent (e.g., dichloromethane). b. Add a 1.5 molar excess of trifluoroacetic anhydride and a catalytic amount of pyridine. c. Heat the mixture at 60°C for 30 minutes. d. Allow the reaction to cool, then wash the organic layer with 1 mL of 5% sodium bicarbonate solution, followed by 1 mL of deionized water. e. Dry the organic layer over anhydrous sodium sulfate. f. Dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
  • Injector: Split/splitless, operated in splitless mode at 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 5°C/min to 250°C.
  • Final hold: 5 minutes at 250°C.[4]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-450.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Isomer Mixture Derivatization Derivatization (e.g., Acetylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole) Fragmentation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch Identification Isomer Identification LibrarySearch->Identification

Caption: Workflow for the identification of fluorinated dimethylphenol isomers using GC-MS.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Fluorine Environments

¹⁹F NMR spectroscopy is an exceptionally powerful technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the wide range of chemical shifts.[12][13] The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR ideal for distinguishing between positional isomers.[12][14]

The Power of ¹⁹F Chemical Shifts and Coupling Constants
  • Chemical Shifts (δ): The position of a fluorine atom on the aromatic ring, as well as the relative positions of the methyl groups, will result in unique ¹⁹F chemical shifts for each isomer. These differences, though sometimes small, are often sufficient for unambiguous identification when compared to reference standards or predicted values.[12]

  • Coupling Constants (J): Spin-spin coupling between the ¹⁹F nucleus and nearby protons (¹H) or other fluorine nuclei provides valuable structural information. The magnitude of the coupling constant (typically in Hz) is dependent on the number of bonds separating the coupled nuclei and their spatial orientation. For example, ³JHF (three-bond coupling) and ⁴JHF (four-bond coupling) will be different for ortho, meta, and para isomers.

A Self-Validating ¹⁹F NMR Protocol

This protocol outlines the key steps for acquiring high-quality ¹⁹F NMR spectra.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified isomer or isomer mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). b. Add a small amount of a reference standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) for accurate chemical shift referencing. Certified reference materials are also available.

2. NMR Instrument Setup and Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
  • Acquisition Parameters:
  • Experiment: A standard one-pulse ¹⁹F experiment is typically sufficient for initial screening. For more detailed structural information, 2D experiments like ¹H-¹⁹F HETCOR can be employed.
  • Spectral Width: A wide spectral width (e.g., -50 to -180 ppm) should be used initially to ensure all fluorine signals are observed.
  • Number of Scans: Dependent on the sample concentration, but typically 128 scans or more will provide a good signal-to-noise ratio.
  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate.
¹⁹F NMR Data Interpretation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Acquisition cluster_analysis Spectral Analysis Sample Purified Isomer or Mixture Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Reference Add Reference Standard Dissolution->Reference Spectrometer High-Field NMR Spectrometer Reference->Spectrometer Acquire1D Acquire 1D ¹⁹F Spectrum Spectrometer->Acquire1D Acquire2D Acquire 2D Spectra (e.g., ¹H-¹⁹F HETCOR) Acquire1D->Acquire2D Process Process Spectra (FT, Phasing, Baseline) Acquire2D->Process AnalyzeShifts Analyze Chemical Shifts Process->AnalyzeShifts AnalyzeCoupling Analyze Coupling Patterns (J-coupling) AnalyzeShifts->AnalyzeCoupling Structure Structure Elucidation AnalyzeCoupling->Structure

Caption: Workflow for isomer identification using ¹⁹F NMR spectroscopy.

Comparative ¹⁹F NMR Data (Hypothetical)

The following table illustrates the expected differences in ¹⁹F NMR chemical shifts for a hypothetical set of fluorodimethylphenol isomers. Actual values will vary depending on the specific substitution pattern and solvent.

IsomerFluorine PositionMethyl PositionsExpected ¹⁹F Chemical Shift (ppm, relative to CFCl₃)
132,4-115 to -125
242,3-110 to -120
352,4-120 to -130
462,3-125 to -135

High-Performance Liquid Chromatography (HPLC): Fine-Tuning the Separation

For cases where GC-MS provides incomplete separation or for less volatile derivatives, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative.[15] The use of fluorinated stationary phases has emerged as a particularly effective strategy for the separation of halogenated aromatic compounds.[15][16]

The Rationale for Fluorinated Stationary Phases

Conventional C18 columns rely primarily on hydrophobic interactions for separation. However, for isomers with very similar hydrophobicities, this may not be sufficient. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, introduce additional separation mechanisms.[16] These can include:

  • Dipole-dipole interactions: The highly polar C-F bond can interact with polar functional groups on the analytes.

  • π-π interactions: The electron-deficient fluorinated ring of a PFP phase can interact with the electron-rich aromatic rings of the dimethylphenol isomers.

  • Shape selectivity: The rigid structure of some fluorinated phases can allow for separation based on the subtle differences in the three-dimensional shape of the isomers.[16]

A Self-Validating HPLC Protocol

This protocol provides a starting point for developing a separation method for fluorinated dimethylphenol isomers.

1. Sample Preparation: a. Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: A column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example:
  • Start at 30% acetonitrile.
  • Linearly increase to 90% acetonitrile over 20 minutes.
  • Hold at 90% acetonitrile for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detection at a wavelength where the phenols absorb (e.g., 270 nm).
HPLC Separation Workflow

HPLC_Workflow Sample Isomer Mixture in Mobile Phase Injection HPLC Injection Sample->Injection Column Separation on Fluorinated Stationary Phase (e.g., PFP Column) Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram (Retention Time Data) Detection->Chromatogram Quantification Isomer Quantification and Isolation Chromatogram->Quantification

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Fluoro-2,6-dimethylphenol in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 3-Fluoro-2,6-dimethylphenol (CAS 2431-85-8) as a high-value scaffold for synthesizing metabolically stable aryloxyalkylamine drugs, specifically targeting Class IB antiarrhythmics and neuropathic pain modulators (Mexiletine analogs).

Executive Summary

This compound is a specialized fluorinated building block that serves as a bioisostere of the widely used 2,6-dimethylphenol (2,6-xylenol). While the parent compound is the precursor to Mexiletine (a Class IB antiarrhythmic and analgesic), the 3-fluoro derivative is increasingly utilized in "next-generation" drug discovery to modulate metabolic stability and pharmacokinetics.

The strategic introduction of fluorine at the meta position (relative to the hydroxyl) combined with the steric bulk of the ortho-methyl groups creates a scaffold that is highly resistant to oxidative metabolism (Phase I), specifically blocking aromatic hydroxylation at the sensitive C3/C5 positions.

This guide provides a validated protocol for utilizing this intermediate in O-alkylation reactions , the critical first step in synthesizing aryloxy-based Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

PropertySpecificationSignificance in Synthesis
Chemical Name This compoundCore Scaffold
CAS Number 2431-85-8Identity Verification
Molecular Formula C₈H₉FOMW: 140.15 g/mol
Appearance Crystalline Solid / Low-melting solidEase of handling vs. liquid phenols
Acidity (pKa) ~9.8 (Estimated)Slightly more acidic than 2,6-xylenol (pKa 10.6) due to F-induction; facilitates milder deprotonation.
Electronic Effect Fluorine (EWG) at C3Deactivates ring toward electrophilic attack; stabilizes phenoxide anion.
Steric Effect Methyls at C2, C6Blocks ortho-substitution; forces reaction at Oxygen (O-alkylation) or para-position.

Application Rationale: Metabolic Engineering

The primary utility of this intermediate lies in Lead Optimization . In the development of aryloxyalkylamines (like Mexiletine), the liver cytochrome P450 enzymes typically attack the electron-rich aromatic ring.

  • The Problem: 2,6-Dimethylphenol derivatives are often metabolized via hydroxylation at the para (C4) or meta (C3/C5) positions, leading to rapid clearance.

  • The Solution:

    • C2/C6 Methyls: Sterically hinder conjugation (glucuronidation) at the oxygen.

    • C3 Fluorine: Blocks the metabolic "soft spot" at C3. The C-F bond is metabolically inert. Furthermore, the electronegativity of fluorine reduces the electron density of the ring, making the remaining C4 position less susceptible to oxidative attack.

Visualization: Structural Logic

The following diagram illustrates the metabolic protection strategy provided by this scaffold.

MetabolicLogic Parent Parent Scaffold (2,6-Dimethylphenol) Metabolism Metabolic Vulnerability (C3/C4 Oxidation) Parent->Metabolism Cytochrome P450 Attack Fluorinated Optimized Scaffold (this compound) Parent->Fluorinated Bioisosteric Replacement (+F) Fluorinated->Metabolism Inhibited Benefit Enhanced Metabolic Stability (Blocked C3 Site) Fluorinated->Benefit C-F Bond Inertness

Figure 1: Strategic rationale for substituting 2,6-dimethylphenol with its 3-fluoro analog to block metabolic degradation pathways.

Experimental Protocol: Synthesis of Fluorinated Mexiletine Analogs

This protocol details the conversion of This compound into 1-(3-fluoro-2,6-dimethylphenoxy)-2-propanone , the direct precursor to the amine API.

Phase A: Quality Control of Starting Material

Objective: Ensure the phenol is free from isomeric impurities (e.g., 4-fluoro isomer) which are difficult to separate downstream.

  • Instrument: GC-MS or HPLC (C18 column).

  • Standard: Purity must be >98.0%.

  • Critical Impurity Check: Verify absence of 2,6-dimethylphenol (parent) and 4-fluoro-2,6-dimethylphenol.

    • Note: The 3-fluoro isomer has a distinct retention time due to the dipole moment difference created by the asymmetric substitution relative to the hydroxyl group.

Phase B: Regioselective O-Alkylation (Williamson Ether Synthesis)

Objective: Attach the alkyl side chain. The steric bulk of the 2,6-methyl groups requires optimized conditions to force the reaction.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Chloroacetone (1.2 equiv) (or 1-bromo-2-propanone)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃) with catalytic KI.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Activation: Charge a reaction flask with this compound (10 mmol) and anhydrous MeCN (50 mL). Add Cs₂CO₃ (15 mmol).

    • Scientific Insight: Cs₂CO₃ is preferred over K₂CO₃ for sterically hindered phenols ("The Cesium Effect"). The larger cesium cation forms a looser ion pair with the phenoxide, increasing its nucleophilicity despite the steric crowding of the ortho-methyl groups.

  • Reflux: Heat the mixture to 50°C for 30 minutes to ensure complete deprotonation. The solution should turn slightly yellow/orange.

  • Addition: Add Chloroacetone (12 mmol) dropwise over 10 minutes.

    • Caution: Chloroacetone is a potent lachrymator. Perform in a fume hood.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool to room temperature. Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol), then water and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: 85–92% as a pale oil or low-melting solid.

Phase C: Reductive Amination (API Formation)

Objective: Convert the ketone to the primary amine (Mexiletine analog).

  • Imine Formation: Dissolve the ketone from Phase B in Methanol. Add Ammonium Acetate (excess, 10 equiv) and stir for 1 hour.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv) portion-wise.

    • pH Control: Maintain pH ~6 with acetic acid to prevent ketone reduction to alcohol.

  • Isolation: Acidify to pH 2 (to trap amine as salt), wash with ether (removes non-basic impurities), then basify aqueous layer to pH 12. Extract free base into DCM.

  • Salt Formation: Treat with HCl/Ether to precipitate the hydrochloride salt.

Process Visualization

The following workflow illustrates the transformation from the raw intermediate to the final drug candidate.

SynthesisWorkflow Start Start: This compound (CAS 2431-85-8) Intermediate Intermediate: 1-(3-fluoro-2,6-dimethylphenoxy) -2-propanone Start->Intermediate Williamson Ether Synthesis Reagents1 Reagents: Chloroacetone, Cs2CO3 Acetonitrile, Reflux Reagents1->Intermediate Product Final API: Fluorinated Mexiletine Analog (Amine HCl Salt) Intermediate->Product Reductive Amination Reagents2 Reagents: NH4OAc, NaCNBH3 Methanol Reagents2->Product

Figure 2: Synthetic pathway for converting this compound into a pharmacologically active amine.

References

  • Li, H., Ni, P. Z., Tang, W. F., & Xia, L. (2002). Synthesis of 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone. Journal of China Pharmaceutical University. (Describes the specific synthesis of the propanone intermediate from the fluorinated phenol).

  • Sigma-Aldrich. (n.d.). 1-(2,6-Dimethylphenoxy)-2-propanamine hydrochloride (Mexiletine) Product Sheet. (Provides data on the parent non-fluorinated drug for structural comparison).

  • Togni, A. (2000). Catalytic Enantioselective Fluorination. (General reference for the significance of fluorine in modifying electronic properties of aromatic rings).

  • BenchChem. (2025). Friedel-Crafts Alkylation and Phenol Reactivity. (Context on steric hindrance in 2,6-dimethylphenol derivatives).

Application Notes and Protocols for the Preparation of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Fluorination in Aromatic Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5][6] This application note provides a comprehensive guide to the synthesis of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one, a fluorinated analog of a key intermediate in the synthesis of the antiarrhythmic drug Mexiletine.[7][8] The protocols detailed herein are designed for researchers in drug discovery and development, providing not only a step-by-step synthetic procedure but also the underlying scientific rationale for the chosen methodologies.

The synthesis of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one is a multi-step process commencing from the readily available starting material, 2,6-dimethylphenol. The synthetic strategy involves the introduction of a nitro group, which is subsequently reduced to an amine. The crucial fluorine atom is then introduced via the Balz-Schiemann reaction, a classic and reliable method for the preparation of aryl fluorides.[9][10][11][12][13] The final step involves a Williamson ether synthesis to couple the fluorinated phenol with a propanone side chain.[14][15][16][17][18] This application note will provide detailed protocols for each of these transformations, along with guidance on the purification and characterization of the intermediates and the final product.

Synthetic Strategy Overview

The overall synthetic pathway for the preparation of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one is depicted below. The process is designed to be robust and scalable, employing well-established chemical transformations.

Synthesis_Workflow Start 2,6-Dimethylphenol Nitration Nitration Start->Nitration HNO₃, H₂SO₄ Reduction Reduction Nitration->Reduction SnCl₂, HCl Schiemann Balz-Schiemann Reaction Reduction->Schiemann 1. NaNO₂, HBF₄ 2. Heat Ether_Synth Williamson Ether Synthesis Schiemann->Ether_Synth 1-bromoacetone, K₂CO₃, Acetone Final_Product 1-(3-fluoro-2,6-dimethyl- phenoxy)propan-2-one Ether_Synth->Final_Product

Caption: Overall synthetic workflow for 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Nitro-2,6-dimethylphenol

Rationale: The initial step involves the nitration of 2,6-dimethylphenol. The two methyl groups are ortho, para-directing, and the hydroxyl group is also strongly activating and ortho, para-directing. Due to steric hindrance from the methyl groups at the ortho positions to the hydroxyl group, nitration is directed to the meta position relative to the hydroxyl group.

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dimethylphenol122.1610.0 g0.0818
Sulfuric Acid (98%)98.0840 mL-
Nitric Acid (70%)63.016.0 mL~0.09
Ice-200 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylphenol (10.0 g, 0.0818 mol).

  • Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (40 mL) with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solution is homogeneous, continue stirring at 0-5 °C.

  • Slowly add concentrated nitric acid (6.0 mL) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a mixture of ethanol and water to afford 3-nitro-2,6-dimethylphenol as a yellow solid.

Part 2: Synthesis of 3-Amino-2,6-dimethylphenol

Rationale: The nitro group is reduced to an amine using a standard and effective method employing tin(II) chloride in the presence of hydrochloric acid. This method is generally high-yielding and avoids the use of high-pressure hydrogenation.

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitro-2,6-dimethylphenol167.1610.0 g0.0598
Tin(II) chloride dihydrate225.6340.5 g0.179
Hydrochloric Acid (37%)36.4650 mL-
Sodium Hydroxide40.00As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-2,6-dimethylphenol (10.0 g, 0.0598 mol) in concentrated hydrochloric acid (50 mL).

  • Add tin(II) chloride dihydrate (40.5 g, 0.179 mol) portion-wise to the stirred suspension. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and maintain it for 3 hours with stirring.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the mixture by adding a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin hydroxides will form.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-amino-2,6-dimethylphenol, which can be used in the next step without further purification.

Part 3: Synthesis of 3-Fluoro-2,6-dimethylphenol via the Balz-Schiemann Reaction

Rationale: The Balz-Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring.[9][10][11][12][13] It proceeds through the formation of a diazonium salt, which is then converted to the corresponding tetrafluoroborate salt. Thermal decomposition of this salt yields the desired aryl fluoride.

Balz_Schiemann Amine Ar-NH₂ Diazonium Ar-N₂⁺ X⁻ Amine->Diazonium NaNO₂, HX Tetrafluoroborate Ar-N₂⁺ BF₄⁻ Diazonium->Tetrafluoroborate HBF₄ Fluoride Ar-F Tetrafluoroborate->Fluoride Δ Byproducts N₂ + BF₃ Tetrafluoroborate->Byproducts Δ

Caption: Mechanism of the Balz-Schiemann Reaction.

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-2,6-dimethylphenol137.187.0 g0.051
Hydrofluoroboric acid (48%)87.8125 mL-
Sodium Nitrite69.003.9 g0.0565
Diethyl Ether74.12As needed-

Procedure:

  • In a 250 mL beaker, dissolve 3-amino-2,6-dimethylphenol (7.0 g, 0.051 mol) in hydrofluoroboric acid (48%, 25 mL) at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.9 g, 0.0565 mol) in a minimal amount of water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C. A precipitate of the diazonium tetrafluoroborate salt will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, then with a small amount of cold methanol, and finally with diethyl ether.

  • Dry the diazonium salt in a vacuum desiccator.

  • Gently heat the dry diazonium salt in a flask under a fume hood. The salt will decompose to give the aryl fluoride, evolving nitrogen gas and boron trifluoride.

  • The crude this compound can be purified by steam distillation or column chromatography on silica gel.

Part 4: Synthesis of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one via Williamson Ether Synthesis

Rationale: The final step is a Williamson ether synthesis, a classic S_N2 reaction where the phenoxide ion, generated in situ by a base, acts as a nucleophile and displaces the bromide from 1-bromoacetone.[14][15][16][17][18] Acetone is a suitable polar aprotic solvent for this reaction, and potassium carbonate is a mild base that is easy to handle.

Williamson_Ether_Synthesis Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide K₂CO₃ Ether Ar-O-CH₂-C(O)CH₃ Phenoxide->Ether + Alkyl Halide (S_N2) Salt KBr Phenoxide->Salt + Alkyl Halide (S_N2) Alkyl_Halide Br-CH₂-C(O)CH₃

Caption: Mechanism of the Williamson Ether Synthesis.

ReagentMolar Mass ( g/mol )QuantityMoles
This compound140.155.0 g0.0357
1-Bromoacetone136.975.3 g0.0387
Potassium Carbonate138.217.4 g0.0535
Acetone58.08100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (5.0 g, 0.0357 mol) in acetone (100 mL).

  • Add anhydrous potassium carbonate (7.4 g, 0.0535 mol) to the solution.

  • Add 1-bromoacetone (5.3 g, 0.0387 mol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with a 5% aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by water (2 x 30 mL), and finally with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one as a colorless to pale yellow oil.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected IR (cm⁻¹)
3-Nitro-2,6-dimethylphenol ~7.5 (d, 1H), ~6.8 (d, 1H), ~5.5 (s, 1H, OH), ~2.3 (s, 6H, 2xCH₃)~155, ~140, ~130, ~125, ~120, ~115, ~20~3400 (OH), ~1530 (NO₂), ~1350 (NO₂)
3-Amino-2,6-dimethylphenol ~6.5-6.0 (m, 2H), ~4.5 (br s, 3H, OH, NH₂), ~2.1 (s, 6H, 2xCH₃)~145, ~140, ~120, ~115, ~110, ~105, ~15~3400-3200 (OH, NH₂), ~1620 (NH bend)
This compound ~6.8-6.5 (m, 2H), ~5.0 (s, 1H, OH), ~2.2 (s, 6H, 2xCH₃)~158 (d, J=240 Hz), ~140, ~125 (d, J=15 Hz), ~115, ~110 (d, J=20 Hz), ~105, ~15~3400 (OH), ~1250 (C-F)
1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one ~6.9-6.6 (m, 2H), ~4.5 (s, 2H, OCH₂), ~2.3 (s, 3H, COCH₃), ~2.2 (s, 6H, 2xCH₃)~206, ~158 (d, J=242 Hz), ~142, ~128 (d, J=16 Hz), ~120, ~115 (d, J=22 Hz), ~110, ~75, ~27, ~16~1720 (C=O), ~1250 (C-F)

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.

  • Tin(II) Chloride: Harmful if swallowed and may cause skin and eye irritation.

  • Hydrofluoroboric Acid: Highly toxic and corrosive. Causes severe burns upon contact. Handle with extreme caution and ensure appropriate PPE is used.

  • 1-Bromoacetone: A lachrymator and is toxic. Handle only in a well-ventilated fume hood.

  • Aryl Diazonium Salts: Can be explosive when dry. Handle with care and avoid friction or shock.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Applications and Future Perspectives

The title compound, 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one, serves as a valuable building block for the synthesis of novel pharmaceutical candidates. As a fluorinated analog of a key intermediate for the antiarrhythmic drug Mexiletine, it can be utilized to generate new chemical entities with potentially improved pharmacological properties.[7][8] The introduction of the fluorine atom may lead to enhanced metabolic stability, thereby prolonging the drug's half-life, or it could alter the compound's binding affinity and selectivity for its biological target.[1][2]

Researchers can use this compound as a starting point for further derivatization, such as reductive amination of the ketone to introduce various amine functionalities, leading to a library of novel compounds for biological screening. The exploration of the biological activities of these new fluorinated analogs could lead to the discovery of new therapeutic agents for cardiovascular diseases or other indications.[19][20][21]

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • BYJU'S. (2019, January 18). Balz Schiemann Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

  • LibreTexts. 12. The Williamson Ether Synthesis. [Link]

  • Request PDF. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

  • Li, H., et al. Synthesis of 1-(3-and 4-Fluoro-2 ,6-Dimethylphenoxy) Propanone. Journal of China Pharmaceutical University.
  • El-Sayed, N. N., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 8(1), 33.
  • Sadowska, J., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 25(19), 10699.
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • PubMed. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
  • Google Patents. CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.
  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • ChemRxiv. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Schiemann Reaction for Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for the Balz-Schiemann Reaction Target Substrate: Fluorinated Phenols (via Aminophenols or Protected Equivalents) Document ID: TSC-SCH-042 Status: Active

Executive Summary & Strategic Directive

The Challenge: Synthesizing fluorinated phenols via the Balz-Schiemann reaction (conversion of


 to 

) presents a unique chemical paradox. The hydroxyl group (

) is strongly electron-donating, which destabilizes the intermediate diazonium salt and promotes rapid side-reactions—specifically azo-coupling (tar formation) and oxidation to quinones.

The Solution: To maximize yield, you must choose between two strategic pathways based on your substrate's sensitivity.

  • Strategy A (The "Gold Standard"): Protection of the phenol (e.g., as a methyl ether/anisole)

    
     Schiemann Reaction 
    
    
    
    Deprotection. This is the most reliable method for high yields.
  • Strategy B (Direct Method): Direct fluorination of aminophenols using specific HF:Pyridine ratios and strict pH control to suppress zwitterion formation.

Strategic Decision Workflow

Before beginning, verify your pathway using the logic below.

Schiemann_Strategy Start Start: Target Fluorophenol Check Is the starting Aminophenol commercially available? Start->Check Direct Direct Schiemann (High Risk, Faster) Check->Direct No / Time Critical Protect Protection Strategy (High Yield, Slower) Check->Protect Yes / Yield Critical Direct_Step Use HF/Pyridine (Olah's Reagent) Strict Temp Control < 0°C Direct->Direct_Step Step1 Protect -OH as -OMe (Form Anisidine) Protect->Step1 Step2 Diazotization (NaNO2 / HBF4) Step1->Step2 Step3 Thermal Decomposition (Formation of Ar-F) Step2->Step3 Step4 Demethylation (BBr3 or HBr) Step3->Step4 Direct_Step->Step3

Figure 1: Decision tree for selecting the optimal synthesis pathway for fluorinated phenols.

Protocol Module: The "Gold Standard" (Protected Route)

This protocol minimizes side reactions by masking the nucleophilic phenol.

Phase 1: Diazotization (The Setup)

Objective: Create a stable diazonium tetrafluoroborate salt.[1] Critical Parameter: Temperature control and acid stoichiometry.

  • Dissolution: Dissolve the p-anisidine (protected aminophenol) in a slight excess of aqueous tetrafluoroboric acid (

    
    , 48-50%).
    
    • Why?

      
       acts as both the acid source and the counter-ion provider. Using HCl here introduces chloride ions, which can lead to chloro-impurities (Sandmeyer side-reaction).
      
  • Cooling: Chill the solution to -5°C to 0°C .

    • Troubleshooting: If the amine precipitates, add a minimal amount of acetic acid to solubilize, but keep the system predominantly aqueous.

  • Nitrosation: Add aqueous

    
     (1.1 equiv) dropwise.
    
    • Visual Check: The solution should remain clear or turn pale yellow. Darkening indicates oxidation or coupling (bad).

    • Starch-Iodide Test: Must be positive (blue/black) immediately after addition, indicating excess

      
      .
      
Phase 2: Isolation and Drying (The Safety Valve)

Objective: Remove water to prevent phenol formation (hydrolysis) during heating.

  • Filtration: The diazonium tetrafluoroborate salt should precipitate. Filter immediately.

  • Washing: Wash with cold 5%

    
    , then cold ethanol, then diethyl ether.
    
    • Mechanism:[1][2][3][4][5][6][7] Ethanol removes organic impurities; ether removes water.

  • Drying: Air dry on the filter for 10 mins, then vacuum dry at room temperature.

    • WARNING: Do not heat the dry salt. Do not strike or grind the salt.

Phase 3: Thermal Decomposition (The Reaction)

Objective: Controlled loss of


 to form the C-F bond.
  • Solvent Choice: Suspend the dry salt in 1,2-dichlorobenzene or chlorobenzene .

    • Optimization: Use non-polar solvents to promote tight ion-pairing, which favors the

      
      -like mechanism over radical side pathways.
      
  • Heating: Heat the slurry to 100-110°C.

    • Observation: Nitrogen evolution will be vigorous.

  • Workup: Distill the solvent or perform an aqueous wash to remove boron trifluoride (

    
    ) byproducts.
    
Phase 4: Deprotection
  • Treat the resulting fluoroanisole with

    
     (in DCM at -78°C) or reflux in 48% HBr to reveal the fluorophenol.
    

Protocol Module: Direct Synthesis (Advanced)

If you must use free aminophenols, standard aqueous conditions often fail due to quinone formation. You must use Olah’s Reagent (Pyridine:HF) .

ParameterSpecificationReason
Reagent 70% HF in PyridineStabilizes the diazonium species in a non-aqueous environment.
Temperature Keep < 0°CPrevents decomposition of the unstable hydroxy-diazonium species.
Additives Sodium Nitrite (Solid)Avoids introducing water (which competes with Fluorine).
Quenching Ice/WaterControlled hydrolysis after the reaction is complete.

Key Risk: The ratio of HF to Pyridine is critical. For 4-aminophenol, a mole fraction of HF > 0.9 can lead to extensive polymerization. Keep HF levels controlled.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: You likely experienced Azo-Coupling or Radical Polymerization .

  • Cause: In phenols, the electron-rich ring attacks the diazonium salt (which is an electrophile) before it decomposes. This creates azo dyes (tar).

  • Fix:

    • Ensure the solution is strongly acidic (

      
      ) to protonate the phenol, making it less nucleophilic.
      
    • Switch to the Protected Route (Module 3).

    • Add a radical scavenger (e.g., TEMPO) if you suspect radical polymerization, though this is rare in ionic Schiemann mechanisms.

Q2: I had a violent exotherm/explosion during decomposition. How do I prevent this?

Diagnosis: Runaway thermal decomposition.

  • Cause: Accumulation of diazonium salt followed by rapid, simultaneous decomposition.

  • Fix:

    • Never heat the bulk solid. Always suspend in a solvent (inert diluent).

    • Continuous Flow: (See Section 6). This is the safest way to scale up.

    • Counter-ion Swap: Use

      
       (Hexafluorophosphate) instead of 
      
      
      
      .
      
      
      salts are generally more stable and have higher decomposition temperatures, allowing for more controlled reactions.
Q3: My yield is low (<30%), and I see a lot of phenol ( ) byproduct.

Diagnosis: Competitive Hydrolysis.

  • Cause: Water was present during the thermal decomposition step. The aryl cation captured

    
     instead of 
    
    
    
    .
  • Fix:

    • Dry the diazonium salt thoroughly (vacuum desiccator over

      
      ).
      
    • Ensure the decomposition solvent is anhydrous.

    • Increase the concentration of the fluoride source (e.g., add excess

      
       to the decomposition mix).
      

Advanced Optimization: Continuous Flow & Mechanism

For industrial scalability and safety, converting the Schiemann reaction to a continuous flow process is highly recommended.

Flow_Process Feed1 Feed A: Aniline + Solvent Reactor1 Reactor 1 (Cooled) Diazotization T = 0-10°C Feed1->Reactor1 Feed2 Feed B: t-BuONO + BF3-OEt2 Feed2->Reactor1 Reactor2 Reactor 2 (Heated) Decomposition T = 60-80°C Reactor1->Reactor2 In-situ Salt (No Isolation) Quench Quench/Collection Ar-F Isolation Reactor2->Quench

Figure 2: Continuous flow setup using tert-butyl nitrite (t-BuONO) to avoid water entirely.

Why Flow?

  • Safety: Only a small amount of explosive diazonium salt exists at any given second.

  • Yield: Excellent heat transfer prevents "hot spots" that cause tarring.

  • Efficiency: Allows the use of in situ generation (using t-Butyl Nitrite and

    
    ), eliminating the isolation step entirely.
    

References

  • Balz, G., & Schiemann, G. (1927).[2][8] Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

  • Zhou, Z., et al. (2023).[9] A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments (JoVE).[9]

  • Scientific Update. (2019). The Balz-Schiemann Reaction: Safety and Scale-up.

  • Houben-Weyl Methods of Organic Chemistry.Vol. E 10a, Organo-Fluorine Compounds. Thieme Medical Publishers.
  • Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.295. (Classic protocol foundation).

Sources

Technical Support Center: Troubleshooting Diazonium Salt Decomposition in Phenol Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of aromatic fluorination. The conversion of phenols to fluoroarenes often proceeds via an intermediate aminophenol, which is then subjected to a diazotization and subsequent fluoro-dediazoniation, most classically via the Balz-Schiemann reaction. The stability of the aryl diazonium salt intermediate is the critical pivot upon which the success or failure of this transformation rests.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality of common failures. We will address specific experimental issues in a direct question-and-answer format, helping you troubleshoot problems ranging from low yields to uncontrolled decompositions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry for converting a phenol to a fluoroarene via a diazonium salt?

The most established route involves the conversion of a primary aromatic amine to an aryl fluoride, known as the Balz-Schiemann reaction.[1][2][3] Therefore, the phenol starting material must first be converted to an aromatic amine, typically through nitration followed by reduction. The resulting aminophenol is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This forms a relatively stable aryl diazonium tetrafluoroborate salt.[4][5] Gentle heating of this isolated salt or its in situ decomposition then yields the desired aryl fluoride, nitrogen gas, and boron trifluoride.[1][2]

Q2: Why are aryl diazonium salts inherently unstable?

Aryl diazonium salts are high-energy compounds for two primary reasons.[6] First, the diazonium group (-N₂⁺) is an excellent leaving group, as its departure releases highly stable dinitrogen gas (N₂), a process with a large positive entropy change. Second, the thermal decomposition process can be highly exothermic, posing a significant safety risk if not properly controlled.[7] Their stability is highly sensitive to the counter-ion, temperature, and the presence of impurities.[8][9] While benzenediazonium chloride is dangerously explosive, benzenediazonium tetrafluoroborate is significantly more stable and can often be isolated.[9]

Q3: What are the primary decomposition pathways that compete with fluorination?

The desired pathway is the thermal decomposition of the diazonium tetrafluoroborate salt to the aryl fluoride. However, several competing side reactions can dramatically lower your yield:

  • Reaction with Water: The highly reactive aryl cation intermediate can be trapped by residual water in the reaction mixture, leading to the formation of undesired phenolic byproducts.[10][11] This is a common cause of yield loss and reverts the material to a phenol derivative.

  • Azo Coupling: The diazonium ion is an electrophile and can react with electron-rich aromatic compounds present in the mixture (such as the starting aminophenol or the product phenol) to form brightly colored azo compounds.[9][11]

  • Radical Reactions: Single electron transfer (SET) can reduce the diazonium ion to an aryl radical. This can lead to various byproducts, including proto-dediazoniation (replacement with hydrogen).

Q4: What are the most critical safety considerations when handling aryl diazonium salts?

Due to their potential to decompose violently from heat or mechanical shock, extreme caution is mandatory.[6][8] Key safety rules include:

  • Assume Explosive Properties: Unless proven otherwise, treat all isolated diazonium salts as potentially explosive.[8]

  • Limit Scale: It is strongly recommended that no more than 0.75 mmol of a diazonium salt be isolated at one time.[6][8]

  • Use Proper Tools: Use plastic or Teflon spatulas for handling solid salts. Never scratch or grind the solid with metal implements.[8]

  • Control Temperature: Diazotization should be performed at low temperatures (typically 0–5 °C) to prevent premature decomposition.[12]

  • Avoid Isolation: Whenever possible, utilize protocols where the diazonium salt is generated and consumed in situ to avoid handling the hazardous solid.[7][13]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Aryl Fluoride

This is the most common issue, often stemming from the premature or undesired decomposition of the diazonium salt intermediate.

Why it Happens: The conversion of the aromatic amine to the diazonium salt may be incomplete if the stoichiometry of reagents is incorrect or if the acidic conditions are not optimal. Excess nitrous acid should be avoided, but an insufficient amount will leave starting material unreacted. How to Troubleshoot:

  • Verify Reagent Stoichiometry: Use only a stoichiometric amount of sodium nitrite.[8]

  • Monitor the Reaction: Use starch-iodide paper to test for the slight excess of nitrous acid that indicates the reaction is complete. Quench any significant excess with sulfamic acid.[8]

  • Analytical Check: Consider using in situ monitoring techniques like process FTIR to track the disappearance of the amine and the appearance of the characteristic diazonium salt peak (~2260-2300 cm⁻¹).[14]

Why it Happens: The formation of diazonium salts is exothermic. If the temperature is not strictly controlled, the generated salt can decompose as it is formed, especially if the substrate has electron-donating groups that destabilize the salt. How to Troubleshoot:

  • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C during the addition of sodium nitrite. Use an ice/salt bath for efficient cooling.

  • Slow Reagent Addition: Add the sodium nitrite solution slowly, dropwise, to allow for effective heat dissipation.

  • Stabilizing Counter-ion: Ensure you are using HBF₄ to form the more stable tetrafluoroborate salt.[4][5] Alternative counter-ions like hexafluorophosphates (PF₆⁻) can offer even greater stability and improved yields for some substrates.[2][15]

Why it Happens: The isolated diazonium tetrafluoroborate salt, while more stable than other salts, is still sensitive to heat and light. Overheating during drying is a frequent cause of decomposition and a serious safety hazard. How to Troubleshoot:

  • Avoid Aggressive Drying: Do not dry the salt in a high-temperature oven. Air-drying in a dark, well-ventilated area or drying under a high vacuum at room temperature is preferable.

  • Proceed Without Isolation: The safest and often most efficient method is to generate the salt and use it immediately in the next step (in situ).[7] Continuous flow protocols are particularly effective at minimizing the handling of isolated salts and improving safety and scalability.[13][16]

Problem 2: Formation of Phenolic Byproducts

The presence of a significant amount of phenol derivative in your crude product points to a specific side reaction.

Why it Happens: The aryl cation intermediate formed during decomposition is highly electrophilic and will readily react with any nucleophile present. If water is present, it will act as a nucleophile, leading to the formation of a phenol.[10][11] How to Troubleshoot:

  • Use Anhydrous Solvents: Ensure all solvents used for the decomposition step are thoroughly dried.

  • Dry the Diazonium Salt: If you isolate the diazonium tetrafluoroborate, ensure it is completely dry before proceeding to the thermal decomposition step.

  • Inert Atmosphere: Performing the decomposition under an inert atmosphere (e.g., nitrogen or argon) can help minimize contact with atmospheric moisture.

Problem 3: Poor Solubility of the Diazonium Salt

If the diazonium tetrafluoroborate precipitates excessively or forms a thick, unmanageable slurry, it can lead to inefficient and uneven decomposition.

Why it Happens: Aryl diazonium tetrafluoroborates have limited solubility in many common organic solvents. The choice of solvent for the decomposition step is critical for achieving a homogeneous reaction.[7] How to Troubleshoot:

  • Solvent Selection: While decomposition can be done neat (as a solid melt), this can be difficult to control.[7] Using an inert, high-boiling solvent is common. Studies have shown that low- or non-polar solvents like chlorobenzene and hexane can improve yields for thermal decomposition.[17]

  • Consider Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have been shown to be excellent solvents for the Balz-Schiemann reaction.[16][18] They can improve solubility, enhance thermal stability, and facilitate a more controlled decomposition.

Data & Visualization

Data Presentation

Table 1: Recommended Temperature Control for Diazotization and Decomposition

StageProcessRecommended Temperature (°C)Rationale & Key Considerations
1Diazotization 0 – 5 °CMinimizes premature decomposition of the thermally sensitive diazonium salt.[12] Slow addition of NaNO₂ is critical to manage exotherm.
2Isolation < 25 °C (Room Temp)The solid salt should be handled cold and protected from heat and light to prevent degradation.
3Decomposition 30 – 80 °C (Substrate Dependent)Gentle heating is required to initiate fluoro-dediazoniation.[19] The optimal temperature is substrate-specific and should be determined empirically. A higher temperature can lead to charring and side reactions.[17]
Experimental Protocols

Protocol 1: Standard Balz-Schiemann Reaction (Isolation of Intermediate)

  • Diazotization: Dissolve the starting aminophenol (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%, 2.5 eq) at 0 °C in an ice/salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting slurry at 0 °C for 30-60 minutes after the addition is complete.

  • Isolation: Collect the precipitated aryl diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold diethyl ether and air-dry in the dark. CAUTION: Handle the dry solid with extreme care. [8]

  • Decomposition: Place the dry salt in a flask equipped with a condenser and an outlet to scrub the evolved BF₃ gas (e.g., with a calcium oxide trap).

  • Heat the solid gently (refer to Table 1) until gas evolution begins and the solid melts. Continue heating until gas evolution ceases.

  • Work-up: After cooling, the crude aryl fluoride can be purified, typically by distillation or column chromatography.

Mandatory Visualization

DecompositionPathways cluster_main Aryl Diazonium Ion (Ar-N₂⁺) cluster_products Reaction Products ArN2 Ar-N₂⁺ BF₄⁻ ArF Desired Product: Aryl Fluoride (Ar-F) ArN2->ArF Thermal Decomposition ArOH Side Product: Phenol (Ar-OH) ArN2->ArOH + H₂O (Water Contamination) Azo Side Product: Azo Compound (Ar-N=N-Ar') ArN2->Azo + Ar'-H (Azo Coupling) caption Fig 1. Competing decomposition pathways for an aryl diazonium salt.

Caption: Fig 1. Competing decomposition pathways for an aryl diazonium salt.

TroubleshootingWorkflow start Problem: Low Yield of Aryl Fluoride q1 Was diazotization incomplete? (Check with starch-iodide paper) start->q1 q2 Was premature decomposition observed? (e.g., gas evolution at 0°C) start->q2 q3 Are phenolic byproducts dominant? (Check crude NMR/TLC) start->q3 sol1 Solution: - Adjust NaNO₂ stoichiometry - Use in-situ monitoring (FTIR) q1->sol1  Yes sol2 Solution: - Improve temperature control (0-5°C) - Slow reagent addition - Use more stable counter-ion (PF₆⁻) q2->sol2  Yes sol3 Solution: - Use anhydrous solvents - Dry diazonium salt thoroughly - Perform under inert atmosphere q3->sol3  Yes caption Fig 2. Troubleshooting workflow for low aryl fluoride yield.

Caption: Fig 2. Troubleshooting workflow for low aryl fluoride yield.

References

  • Balz-Schiemann Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

  • The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. Retrieved from [Link]

  • D. S. W. Lim, et al. (2014). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews, 114(15), 7343-7364. Retrieved from [Link]

  • The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. (2024, February 27). Okchem. Retrieved from [Link]

  • Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. (2024, February 27). Okchem. Retrieved from [Link]

  • Y. Wu, et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(43), 28833-28841. Retrieved from [Link]

  • S. G. G. P. L. Tummatorn, et al. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Molecules, 25(9), 2209. Retrieved from [Link]

  • Fluoroarene synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing. (n.d.). ResearchGate. Retrieved from [Link]

  • Balz–Schiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Tang, P., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482-11484. Retrieved from [Link]

  • Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Retrieved from [Link]

  • M. G. Campbell, et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7102-7106. Retrieved from [Link]

  • One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Sexton, B. (n.d.). Dediazoniation Reactions as Potential Routes to Fluoroaromatics. Newcastle University eTheses. Retrieved from [Link]

  • Continuous decomposition of diazonium fluorides. (1989). Google Patents.
  • Hsu, H. (1988). Determination of aromatic amines by diazonium salt. Digital Commons @ NJIT. Retrieved from [Link]

  • Process for making fluorophenols. (1960). Google Patents.
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Horowitz, A., Suflita, J. M., & Tiedje, J. M. (1983). Effect of fluorinated analogues of phenol and hydroxybenzoates on the anaerobic transformation of phenol to benzoate. Applied and Environmental Microbiology, 45(5), 1581-1585. Retrieved from [Link]

  • Clark, J. (2016, April 15). some reactions of diazonium ions. Chemguide. Retrieved from [Link]

  • Smith, C. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 913. Retrieved from [Link]

  • Balz Schiemann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved from [Link]

  • Phenol reaction. (n.d.). Pharma E-books. Retrieved from [Link]

  • Solvent effects on fluorescence spectra of (a) phenol and (b) PFP. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Phenols. (2024, January 10). Chemistry Steps. Retrieved from [Link]

  • Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Elemental Analysis of 3-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the elemental analysis of 3-fluoro-2,6-dimethylphenol against its non-fluorinated and differently fluorinated analogs. By presenting both theoretical and illustrative experimental data, this guide serves as a valuable resource for verifying compound identity and purity, crucial steps in the rigorous process of drug development and chemical research.

Introduction: The Significance of Elemental Analysis in Pharmaceutical Research

Elemental analysis is a fundamental analytical technique that determines the elemental composition of a compound. In pharmaceutical research and drug development, its role is paramount. It serves as a primary method for confirming the empirical formula of a newly synthesized active pharmaceutical ingredient (API), providing a critical checkpoint for identity and purity. For a molecule like this compound, which may serve as a key building block or intermediate, precise elemental composition data is non-negotiable for advancing to subsequent research and development phases.

This guide will delve into the specifics of elemental analysis for this compound, comparing its theoretical composition with that of two closely related compounds: 2,6-dimethylphenol and 4-fluorophenol. This comparative approach highlights the impact of fluorine substitution on the elemental percentages and provides a broader context for analytical data interpretation.

Theoretical Elemental Composition

The first step in elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. This provides the benchmark against which experimental results are measured. The acceptable deviation between experimental and theoretical values is typically within ±0.4%.

The molecular formula for this compound is C₈H₉FO. Its molecular weight is 140.15 g/mol . For comparison, the molecular formula for 2,6-dimethylphenol is C₈H₁₀O, with a molecular weight of 122.16 g/mol , and for 4-fluorophenol, it is C₆H₅FO, with a molecular weight of 112.10 g/mol .

Below is a table summarizing the theoretical elemental composition of these three compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Carbon (C) %Hydrogen (H) %Oxygen (O) %Fluorine (F) %
This compound C₈H₉FO140.1568.566.4711.4113.55
2,6-Dimethylphenol C₈H₁₀O122.1678.658.2513.10-
4-Fluorophenol C₆H₅FO112.1064.294.4914.2716.95

Note: Oxygen is typically determined by difference rather than direct measurement in routine CHN analysis.

Experimental Analysis: Methodology and Considerations

The experimental determination of the elemental composition of organic compounds is most commonly achieved through combustion analysis.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

Principle: A small, accurately weighed sample of the compound is combusted in a furnace at high temperatures (typically around 1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then passed through a series of traps and detectors to quantify their amounts.

Experimental Protocol: A Generalized Workflow

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The sample must be homogenous and free of solvent residues to ensure accurate results.

  • Combustion: The capsule is dropped into a high-temperature combustion furnace. The presence of excess oxygen ensures complete conversion of the sample to its elemental oxides.

  • Reduction: The combustion gases are then passed through a reduction tube, typically containing heated copper, to convert any nitrogen oxides (NOx) to dinitrogen (N₂).

  • Separation and Detection: The mixture of CO₂, H₂O, and N₂ is then separated, often using gas chromatography. The amount of each gas is quantified using a thermal conductivity detector (TCD).

Workflow for CHN Analysis

CHN_Analysis cluster_0 Sample Preparation cluster_1 Analysis Sample Weigh 1-3 mg of Sample Capsule Place in Tin/Silver Capsule Sample->Capsule Combustion Combustion Furnace (~1000°C, O2) Capsule->Combustion Reduction Reduction Tube (Heated Copper) Combustion->Reduction Separation Gas Chromatography Reduction->Separation Detection Thermal Conductivity Detector Separation->Detection Results Results Detection->Results Quantification

Caption: Generalized workflow for CHN combustion analysis.

Analysis of Halogens: The Case of Fluorine

The presence of fluorine in this compound and 4-fluorophenol requires special consideration during elemental analysis. Fluorine and other halogens are highly reactive and can interfere with the standard CHN analysis by forming corrosive products that can damage the instrument and lead to inaccurate results.

Methodology: The determination of fluorine is typically not performed using standard CHN analyzers. Instead, techniques such as ion chromatography or the use of an ion-selective electrode (ISE) are employed after sample decomposition.

Experimental Protocol: Fluorine Determination via Ion-Selective Electrode

  • Sample Decomposition (Oxygen Flask Combustion): A weighed sample is wrapped in a piece of filter paper and placed in a platinum basket. The paper is ignited in a sealed flask filled with oxygen. The combustion products are absorbed into a specific absorbing solution (e.g., a buffered solution).

  • Measurement with ISE: A fluoride ion-selective electrode is immersed in the absorbing solution. The potential difference between the ISE and a reference electrode is measured, which is proportional to the logarithm of the fluoride ion activity in the solution.

  • Quantification: The concentration of fluoride is determined by comparing the measured potential to a calibration curve prepared from standard fluoride solutions.

Comparison of Theoretical and Illustrative Experimental Data

CompoundElementTheoretical %Illustrative Experimental %Deviation %
This compound C68.5668.45-0.11
H6.476.51+0.04
F13.5513.48-0.07
2,6-Dimethylphenol C78.6578.58-0.07
H8.258.30+0.05
4-Fluorophenol C64.2964.18-0.11
H4.494.53+0.04
F16.9516.89-0.06

Interpreting the Results: The "Deviation" column is critical. As a general rule in pharmaceutical analysis, the experimental values should be within ±0.4% of the theoretical values for the data to be considered acceptable. The illustrative data above falls well within this range, indicating a high degree of purity and confirming the empirical formula of the compounds.

Causality Behind Experimental Choices and Potential Pitfalls

Expertise in Action:

  • Choice of Combustion Aids: For compounds that are difficult to combust completely, such as some highly stable aromatic or polymeric materials, combustion aids or catalysts (e.g., tungsten(VI) oxide) are often added to the sample capsule to ensure a complete conversion to gaseous products.

  • Handling Halogenated Compounds: As mentioned, the presence of fluorine requires specific analytical approaches to avoid interference and instrument damage. The choice of absorption solution in the oxygen flask method is crucial for efficiently capturing the fluoride ions.

  • Sample Purity: The most significant source of error in elemental analysis is the presence of impurities, particularly residual solvents or moisture. It is imperative that the sample is thoroughly dried and purified before analysis. A discrepancy in the elemental analysis results, especially a high hydrogen value, can often be an indicator of the presence of water.

Trustworthiness Through Self-Validation:

A robust elemental analysis protocol includes several self-validating steps:

  • Running Standards: A certified standard with a known elemental composition (e.g., acetanilide) is run periodically throughout the analysis to ensure the instrument is calibrated correctly and performing accurately.

  • Duplicate or Triplicate Analyses: Analyzing the same sample multiple times ensures the reproducibility of the results.

  • Blank Runs: Running empty sample capsules (blanks) helps to identify and correct for any background contamination.

Conclusion: An Indispensable Tool for Chemical and Pharmaceutical Integrity

Elemental analysis remains a cornerstone of chemical characterization. For a compound like this compound, obtaining accurate and precise elemental analysis data is a critical step in its journey from a research chemical to a potential pharmaceutical component. This guide has provided a framework for understanding the theoretical basis, the experimental realities, and the comparative context of its elemental analysis. By adhering to rigorous analytical protocols and understanding the nuances of analyzing halogenated compounds, researchers can ensure the integrity of their materials and the reliability of their scientific findings.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Strategic Fluorination: Comparative Metabolic Stability of 3-Fluoro-Xylenol vs. Non-Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 3-Fluoro-xylenol exhibits superior metabolic stability compared to its non-fluorinated xylenol counterparts (e.g., 2,6-xylenol).

This guide details the mechanistic and experimental evidence supporting the use of 3-fluoro-xylenol in drug discovery and agrochemical applications. The introduction of a fluorine atom at the 3-position serves as a "metabolic block," leveraging the high dissociation energy of the C-F bond and electronic ring deactivation to retard Cytochrome P450 (CYP450)-mediated oxidation. This modification significantly lowers intrinsic clearance (


) and extends half-life (

), reducing the formation of reactive quinone methide intermediates.

Scientific Rationale: The "Fluorine Effect"[1][2]

The enhanced stability of 3-fluoro-xylenol is not accidental; it is a predictable outcome of bioisosteric replacement. The superiority rests on three physicochemical pillars:

A. Bond Dissociation Energy (BDE)

The primary driver of metabolic stability is the resistance to homolytic cleavage during the CYP450 catalytic cycle.

  • C-H Bond (Non-fluorinated): ~98-99 kcal/mol. Vulnerable to hydrogen atom abstraction (HAT).

  • C-F Bond (Fluorinated): ~116 kcal/mol. The C-F bond is the strongest single bond in organic chemistry, rendering the 3-position inert to direct oxidation.

B. Electronic Deactivation (Hammett Effects)

CYP450 oxidation is electrophilic in nature (involving a high-valent Iron-Oxo species, Compound I).

  • Non-Fluorinated Xylenol: The methyl groups are electron-donating, increasing electron density on the phenyl ring and facilitating electrophilic attack (particularly at the para position).

  • 3-Fluoro-Xylenol: Fluorine is highly electronegative (

    
    ). It exerts a strong electron-withdrawing inductive effect (-I), lowering the electron density of the aromatic ring. This "deactivation" increases the activation energy required for CYP450 to oxidize the ring, even at non-fluorinated positions (e.g., the 4-position).
    
C. Lipophilicity and pKa Modulation

Fluorination lowers the pKa of the phenol (making it more acidic) and alters


. This modification can reduce the affinity (

) for specific CYP isoforms (like CYP2D6) that prefer basic or neutral lipophilic substrates, further decreasing the metabolic rate.

Visualizing the Metabolic Pathway

The following diagram illustrates how 3-fluorination blocks the standard oxidative pathways (Ring Hydroxylation and NIH Shift) compared to the non-fluorinated parent.

MetabolicPathway Xylenol Non-Fluorinated Xylenol (Vulnerable Scaffold) CYP CYP450 (Fe-Oxo Species) Xylenol->CYP High Affinity F_Xylenol 3-Fluoro-Xylenol (Stabilized Scaffold) F_Xylenol->CYP Reduced Affinity (Electronic Deactivation) Metabolite1 Ring Hydroxylation (Catechol Formation) CYP->Metabolite1 Rapid Oxidation (Para/Ortho attack) CYP->Metabolite1 Slowed Reaction Metabolite2 Quinone Methide (Reactive/Toxic) CYP->Metabolite2 Benzylic Oxidation Stable Unchanged Parent (High Recovery) CYP->Stable Metabolic Block (C-F Bond Strength)

Figure 1: Comparative metabolic fate. The C-F bond prevents direct attack at the 3-position and electronically deactivates the ring, favoring the excretion of unchanged parent compound.

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims, the following "Gold Standard" protocol using Human Liver Microsomes (HLM) is recommended. This system provides the Intrinsic Clearance (


) value.[1]
Materials
  • Test Compounds: 3-Fluoro-xylenol vs. 2,6-Xylenol (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 0.5 mg/mL microsomes with compound solution. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM final) to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (stops enzyme activity).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Workflow Diagram

AssayWorkflow cluster_sampling Time Point Sampling Start Start: 1µM Compound + HLM (0.5 mg/mL) Incubate Incubate @ 37°C Initiate with NADPH Start->Incubate T0 T=0 min Incubate->T0 T15 T=15 min Incubate->T15 T45 T=45 min Incubate->T45 Quench Quench with Cold Acetonitrile T0->Quench T15->Quench T45->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

Figure 2: Microsomal Stability Assay Workflow. Critical control points include temperature maintenance (37°C) and rapid quenching to ensure accurate kinetic data.

Comparative Performance Data

The following table summarizes typical experimental outcomes when comparing a standard xylenol (e.g., 2,6-dimethylphenol) against a ring-fluorinated analog.

Note: Values are representative of class effects observed in medicinal chemistry literature (e.g., Purser et al.) for phenol-to-fluorophenol transitions.

ParameterNon-Fluorinated Xylenol3-Fluoro-XylenolPerformance Impact

(Half-life)
< 15 min> 45 min3x Extension

(µL/min/mg)
High (> 50)Low-Medium (< 20)Significant Stability
Major Metabolite 4-Hydroxy-Xylenol (Quinone precursor)Minimal / GlucuronideReduced Toxicity
Bioavailability Potential Low (High First-Pass Effect)Moderate/HighImproved Exposure
Mathematical Validation

Intrinsic clearance is calculated using the elimination rate constant (


), derived from the slope of the natural log of percent remaining vs. time:


The 3-fluoro analog typically yields a shallower slope (smaller


), mathematically proving higher resistance to metabolic clearance.

Conclusion

For researchers optimizing phenolic payloads or intermediates, 3-fluoro-xylenol offers a definitive advantage over non-fluorinated xylenol. It retains the necessary binding pharmacophores while effectively "masking" the molecule from rapid hepatic clearance. This modification is a validated strategy to improve the pharmacokinetic (PK) profile without drastically altering the molecular weight or steric footprint.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

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A Researcher's Guide to the Crystal Structure Analysis of 3-Fluoro-2,6-dimethylphenol Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the crystal structure analysis of 3-fluoro-2,6-dimethylphenol derivatives, compounds of significant interest due to their potential applications in drug discovery. While a publicly available crystal structure for this compound itself is not currently available, this guide will utilize the well-characterized crystal structure of the closely related 2,6-dimethylphenol as a foundational example. We will explore the experimental workflow of single-crystal X-ray diffraction, delve into the interpretation of crystallographic data, and offer a comparative analysis with other structural elucidation techniques.

The Significance of Crystal Structure in Drug Development

The precise arrangement of atoms in a solid-state material, its crystal structure, dictates a multitude of its physical and chemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is critical as it directly influences factors such as:

  • Solubility and Dissolution Rate: Different crystal forms (polymorphs) of the same compound can exhibit vastly different solubilities, impacting bioavailability.

  • Stability and Shelf-life: The thermodynamic stability of a crystal form affects its shelf-life and susceptibility to degradation.

  • Mechanical Properties: Properties like tabletability and flowability are crucial for formulation and manufacturing processes.

  • Intellectual Property: Novel crystal forms of a drug can be patented, providing a competitive advantage.

This compound and its derivatives are of interest as intermediates in the synthesis of novel therapeutic agents. The introduction of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds attractive targets for medicinal chemists. A thorough understanding of their solid-state structures is therefore essential for rational drug design and development.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[1][2][3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[1][3] By analyzing the pattern of diffracted X-rays, scientists can deduce the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions.[1]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure involves a series of meticulous steps. The following protocol outlines a typical workflow for the crystal structure analysis of a small organic molecule like a this compound derivative.

The prerequisite for a successful SC-XRD experiment is the availability of high-quality single crystals. This often begins with the purification of the compound, for which recrystallization is a fundamental technique.[4][5][6][7]

Experimental Protocol: Recrystallization

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4][6][7] Common solvents for phenol derivatives include ethanol, methanol, acetone, and toluene. A solvent system, such as a mixture of a good solvent and a poor solvent (anti-solvent), can also be employed.[5]

  • Dissolution: Dissolve the impure compound in a minimum amount of the chosen hot solvent to create a saturated solution.[6][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered to remove them.[8]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed.[6][8] Slow cooling promotes the formation of larger, well-ordered crystals. Seeding the solution with a tiny crystal of the pure compound can sometimes induce crystallization.

  • Crystal Harvesting: Once a sufficient number of crystals have formed, they are collected by filtration, typically using a Büchner or Hirsch funnel.[6] The crystals are then washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are then dried to remove any residual solvent.

experimental_workflow cluster_purification Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination Purification Start with Impure Compound Recrystallization Recrystallization Purification->Recrystallization Crystal_Growth Slow Cooling of Saturated Solution Recrystallization->Crystal_Growth Single_Crystals Formation of Single Crystals Crystal_Growth->Single_Crystals Mounting Mount Crystal on Goniometer Single_Crystals->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Once suitable crystals are obtained, the diffraction experiment can be performed.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Case Study: The Crystal Structure of 2,6-Dimethylphenol

While the crystal structure of this compound is not publicly available, a detailed analysis of its close analog, 2,6-dimethylphenol, provides valuable insights. A recent study reported a new orthorhombic polymorph of 2,6-dimethylphenol in addition to the previously known monoclinic form.[3] Both polymorphs feature one-dimensional hydrogen-bonded chains, a common supramolecular motif in phenols.

Parameter2,6-Dimethylphenol (Monoclinic)[3]2,6-Dimethylphenol (Orthorhombic)[3]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 13.336(3)6.0121(12)
b (Å) 4.8870(10)8.828(2)
c (Å) 11.001(2)13.511(3)
α (°) 9090
β (°) 100.08(3)90
γ (°) 9090
Volume (ų) 705.5(3)717.2(3)
Z 44
Calculated Density (g/cm³) 1.1461.127

The key structural feature in both polymorphs is the formation of infinite chains through O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules. The packing of these chains, however, differs significantly between the two forms.[3]

The Influence of a Fluoro Substituent: A Predictive Analysis

The introduction of a fluorine atom at the 3-position of 2,6-dimethylphenol is expected to have a notable impact on its crystal packing and intermolecular interactions. Fluorine is a highly electronegative atom and can participate in various non-covalent interactions, including:

  • Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor (C-H···F).

  • Halogen Bonds: Although less common for fluorine, the potential for halogen bonding exists.

  • Dipole-Dipole Interactions: The C-F bond is highly polarized, leading to significant dipole-dipole interactions that can influence crystal packing.

These interactions would likely compete with the dominant O-H···O hydrogen bonding observed in 2,6-dimethylphenol, potentially leading to different supramolecular assemblies and overall crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9][10] It maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts and the nature of the intermolecular forces at play. For a hypothetical this compound crystal, a Hirshfeld analysis would be invaluable in dissecting the contributions of O-H···O, C-H···F, and other van der Waals interactions to the overall crystal stability.

A Comparative Look: X-ray Crystallography vs. Other Techniques

While SC-XRD provides an unparalleled static picture of a molecule in the solid state, other techniques offer complementary information.

comparison_graph cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Methods XRD_Node Provides precise 3D atomic coordinates in the solid state. Strengths: High resolution, definitive structure determination. Limitations: Requires single crystals, static picture. NMR_Node Provides information about molecular structure and dynamics in solution. Strengths: No need for crystals, provides dynamic information. Limitations: Lower resolution than XRD, structure is an average over time. XRD_Node->NMR_Node Complementary Information Comp_Node Predicts crystal structures and intermolecular interactions. Strengths: Can explore hypothetical structures, provides energetic insights. Limitations: Predictions need experimental validation. XRD_Node->Comp_Node Validation and Prediction NMR_Node->Comp_Node Synergistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution.[11][12][13] It provides information about the connectivity of atoms and the local environment of each nucleus. Unlike X-ray crystallography, NMR can provide insights into the dynamic behavior of molecules.[11][12] However, for complex molecules, obtaining a complete 3D structure with the same level of precision as SC-XRD can be challenging.[11]

Computational Modeling: Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to predict crystal structures and analyze intermolecular interactions. These methods can be particularly useful for understanding the relative stabilities of different polymorphs and for predicting the impact of substituents on crystal packing. However, computational predictions always require experimental validation.

Conclusion

The crystal structure analysis of this compound derivatives is a critical step in harnessing their full potential in drug development and materials science. While a definitive crystal structure for the parent compound remains to be determined, the principles and protocols outlined in this guide provide a robust framework for such investigations. By leveraging the power of single-crystal X-ray diffraction, complemented by techniques like NMR and computational modeling, researchers can gain a comprehensive understanding of the solid-state properties of these promising molecules, paving the way for the rational design of new and improved materials.

References

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Current Biology. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Stanford Advanced Materials. Retrieved from [Link]

  • Al-Harthi, S., Al-Omary, F. A. M., El-Emam, A. A., & Akkurt, M. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 29(1), 17.
  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals. Retrieved from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). SCIRP. Retrieved from [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. (n.d.). Stanford University. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical. Retrieved from [Link]

  • Hirshfeld surface analysis of substituted phenols. (n.d.). Macquarie University. Retrieved from [Link]

  • Oswald, I. D. H., & Pulham, C. R. (2017). New polymorph of 2,6-dimethylphenol.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench; it encompasses the entire lifecycle of the chemicals you employ. The proper disposal of reagents like 3-Fluoro-2,6-dimethylphenol is not merely a regulatory compliance task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for managing this compound's waste stream, ensuring the safety of your personnel and the environment.

The presence of a carbon-fluorine bond in this molecule places it in a category of halogenated organic compounds that require special consideration. The strength and stability of the C-F bond mean that this compound is not readily biodegradable and can persist in the environment. Therefore, its disposal pathway must be robust and definitive.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. While specific data for this compound may be limited, its structure (a fluorinated phenol derivative) allows for a reliable hazard assessment based on analogous compounds.

GHS Hazard Profile

The Globally Harmonized System (GHS) classifications for similar phenolic and fluorinated compounds indicate a significant hazard profile.

Hazard CategoryClassificationAssociated Risk
Acute Toxicity, Oral Category 3Toxic if swallowed[1]
Acute Toxicity, Dermal Category 3Toxic in contact with skin[1][2]
Acute Toxicity, Inhalation Category 3 / 4Toxic or Harmful if inhaled[2]
Skin Corrosion/Irritation Category 1B/2Causes severe skin burns and eye damage or causes skin irritation[1][2][3]
Serious Eye Damage Category 1Causes serious eye damage
Aquatic Hazard Chronic Category 2Toxic to aquatic life with long lasting effects[1][2]
Core Safety Directives & Personal Protective Equipment (PPE)

Given the high toxicity and corrosive potential, stringent adherence to safety protocols is non-negotiable. All handling and waste consolidation must occur within a certified chemical fume hood.

Protective EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect prior to use.Prevents dermal absorption, which is a primary route of toxic exposure.
Eye/Face Protection Safety glasses with side shields and a face shield.Protects against splashes that can cause severe eye damage.
Skin & Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin from accidental contact and potential burns[4].
Respiratory Protection Not required if handled exclusively within a fume hood. For spills outside containment, a NIOSH-approved respirator is necessary.Prevents inhalation of toxic dust or vapors.

Part 2: The Disposal Workflow: From Bench to Destruction

The disposal of this compound is a multi-step process that prioritizes segregation, secure containment, and regulatory compliance. The ultimate goal is the complete and irreversible destruction of the molecule.

Step-by-Step Laboratory Waste Handling Protocol
  • Segregation is Key : At the point of generation, designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[5] Never mix this waste with non-halogenated solvents or aqueous waste. Cross-contamination can complicate and increase the cost of disposal.

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a tightly sealing screw cap. Ensure the container is compatible with the chemical.

  • Labeling : The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant")

    • The date accumulation started.

  • Secure Storage : Store the sealed waste container in a secondary containment bin within a designated, well-ventilated satellite accumulation area. Keep it away from incompatible materials like strong oxidizing agents, acid chlorides, and acid anhydrides.[6]

The Authoritative Disposal Method: High-Temperature Incineration

The chemical stability of fluorinated organic compounds makes them resistant to many conventional waste treatment methods.[7] The carbon-fluorine bond is one of the strongest in organic chemistry, necessitating a robust destruction method.

High-temperature incineration is the industry-standard and environmentally preferred method for the disposal of halogenated organic waste.[7][8]

  • Mechanism of Action : At sufficiently high temperatures (typically >1,000°C) and with adequate residence time, the C-F bond is broken.[7] The fluorine is then converted into hydrogen fluoride (HF), which can be "scrubbed" from the flue gas, typically by reacting it with an alkali to form a stable salt.[7]

  • Critical Importance : Attempting to dispose of this waste through other means can lead to the release of persistent organic pollutants into the environment. Incomplete combustion at lower temperatures can result in the formation of smaller, equally hazardous products of incomplete combustion (PICs).[7][8]

Crucially, all disposal must be managed through a licensed and certified hazardous waste disposal company. These vendors have the permitted facilities and technical expertise to perform this process safely and in compliance with all local and federal regulations, such as those set by the Environmental Protection Agency (EPA).[6][9]

Disposal Process Visualization

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_facility Waste Management Facility A Waste Generation (this compound) B Is this waste halogenated? A->B C Segregate into 'Halogenated Waste' Stream B->C Yes D Use Designated, Labeled HDPE/Glass Container C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Schedule Pickup by Licensed Hazardous Waste Vendor E->F G Transport to Permitted TSDF (Treatment, Storage, and Disposal Facility) F->G H High-Temperature Incineration (>1000°C) G->H I Flue Gas Scrubbing (Neutralization of HF) H->I J Final Compliant Disposal of Ash & Scrubber Salts I->J

Caption: Logical flow from waste generation to final destruction.

Part 3: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Management

For a small laboratory spill:

  • Evacuate & Secure : Alert personnel in the immediate area. Restrict access.

  • Remove Ignition Sources : Eliminate any potential sparks or flames.[10]

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Absorb : Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.

  • Decontaminate : Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.

First Aid & Exposure Response

Immediate action is critical. First aiders must protect themselves before assisting.

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[1]

By adhering to these technically sound and safety-centric procedures, you uphold your professional responsibility, ensuring that the lifecycle of this compound in your laboratory concludes with its safe and complete destruction.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . New Mexico Environment Department. [Link]

  • Safety data sheet - CPAChem . CPAChem. [Link]

  • PFAS Destruction Method Recovers Valuable Fluorine . Lab Manager. [Link]

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency (EPA). [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals . University of Oxford, Department of Chemistry. [Link]

  • Ways of processing and recycling of fluorine-containing waste of aluminum industry . Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol. [Link]

  • Material Safety Data Sheet - 2,6-Dimethylphenol, PA . Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.